molecular formula C8H9ClN2O4S B3333418 Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate CAS No. 98490-76-7

Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate

Cat. No. B3333418
CAS RN: 98490-76-7
M. Wt: 264.69 g/mol
InChI Key: AXYVXVXZUCFQGF-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate involves a series of reactions. The raw material ethyl 2,4-dichloropyrimidine-5-carboxylate was replaced with ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate . This substitution avoided the formation of disubstituted products and eliminated the need for silica chromatography for purification .

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Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate are complex. For instance, the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate include a melting point of 59°C to 64°C . It appears as a white to yellow powder .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate can cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment is advised .

Future Directions

The future directions of research on Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate could involve its potential development as neuroprotective and anti-neuroinflammatory agents . Further studies could also explore its antiviral, anticancer, antioxidant, and antimicrobial activities .

properties

IUPAC Name

ethyl 4-chloro-2-methylsulfonylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O4S/c1-3-15-7(12)5-4-10-8(11-6(5)9)16(2,13)14/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYVXVXZUCFQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate
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Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate

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